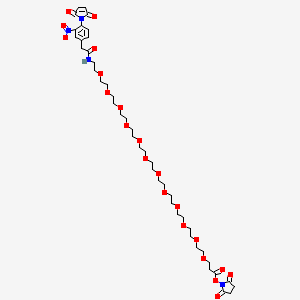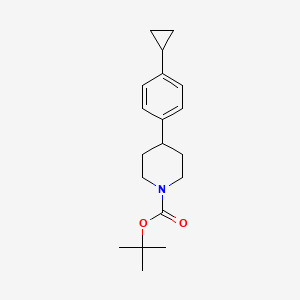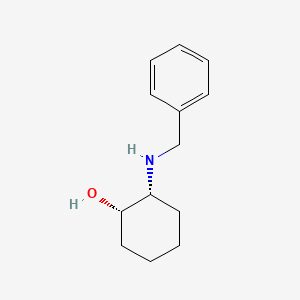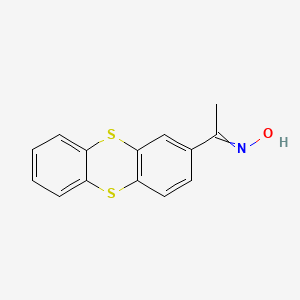![molecular formula C8H14N4O5 B13708616 N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azido group, which imparts distinct chemical properties and reactivity. It is a derivative of a sugar molecule, making it an interesting subject for research in both organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reducing the azido group to an amine.
Pyridinium Chlorochromate (PCC): Used for oxidizing hydroxyl groups to carbonyl groups.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Esters and Ethers: Formed by substitution reactions involving hydroxyl groups.
Carbonyl Compounds: Formed by the oxidation of hydroxyl groups.
Scientific Research Applications
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Studied for its potential in labeling and tracking biomolecules due to its azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide involves its azido group, which can participate in bioorthogonal reactions. These reactions occur without interfering with native biological processes, making the compound useful for labeling and tracking biomolecules. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex sugar derivative with multiple hydroxyl and acetamido groups.
Lacto-N-triaose: A trisaccharide with similar structural features but lacking the azido group.
Uniqueness
The presence of the azido group in N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide makes it unique compared to other similar compounds. This group imparts distinct reactivity, particularly in bioorthogonal chemistry, making the compound valuable for specific applications in scientific research.
Properties
Molecular Formula |
C8H14N4O5 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-8-7(16)5(11-12-9)6(15)4(2-13)17-8/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5+,6-,7-,8-/m1/s1 |
InChI Key |
XXMZSPIKXHMIQT-OZRXBMAMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-])O |
Canonical SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)









